1-Octyn-3-ol, 4-ethenylidene-, (3R)-
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Overview
Description
1-Octyn-3-ol, 4-ethenylidene-, (3R)- is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a triple bond and a vinylidene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octyn-3-ol, 4-ethenylidene-, (3R)- can be synthesized through various methods. One common approach involves the reaction of 1-octyne with formaldehyde in the presence of a base to form the corresponding alcohol. The reaction conditions typically include a solvent such as tetrahydrofuran and a base like sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of 1-Octyn-3-ol, 4-ethenylidene-, (3R)- often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of formaldehyde to 1-octyne. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1-Octyn-3-ol, 4-ethenylidene-, (3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of prostaglandins and other bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-, (3R)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the hydroxyl group. These functional groups enable the compound to participate in nucleophilic and electrophilic reactions, leading to the formation of various products. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Octyn-3-ol: A similar compound with a triple bond and a hydroxyl group but lacking the vinylidene group.
4-Ethyl-1-octyn-3-ol: Another related compound with an ethyl group instead of the vinylidene group.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-, (3R)- is unique due to the presence of the vinylidene group, which imparts distinct reactivity and properties. This structural feature allows for unique chemical transformations and applications that are not possible with similar compounds lacking the vinylidene group.
Properties
CAS No. |
651020-83-6 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
HOYPRLMOQAZNMZ-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@@H](C#C)O |
Canonical SMILES |
CCCCC(=C=C)C(C#C)O |
Origin of Product |
United States |
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